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molecular formula C6H15O5P B8683591 Diethyl 2-hydroxyethyl phosphate CAS No. 108351-09-3

Diethyl 2-hydroxyethyl phosphate

Cat. No. B8683591
M. Wt: 198.15 g/mol
InChI Key: ABUPITQJZCZPNC-UHFFFAOYSA-N
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Patent
US04886895

Procedure details

A 2 liter, 3-necked flask was equipped with a Dewar condenser, gas inlet and stirring bar. 875 grams (5.7 mole) of diethyl hydrogen phosphate was placed into the flask and about 400 grams of ethylene oxide were added over a 4 hour period. When the exotherm slowed, (pot temperature 50° C.) acid number=70. After the exotherm ceased and temperature dropped to 40° C., acid number=about 50. After refluxing of the ethylene oxide at 50° C. for 1 hour, acid number=about 18, after 3 hours at 50° C. acid number=about 7. All the above acid numbers were based on methyl red end point titration. The total yield was 1171 grams. Approximately half of the product was then wipe film distilled at 80° C. and 0.5 millimeter Hg. NMR data showed a compound having the formula: ##STR26## acid number=1.7 to methyl red, 6.7 to PNB HCl acid to methyl red=14.3 to phenolphthalein=16.3 H2O acid number=4.8 to methyl red HCl/H2O acid number=12.6 to methyl red Thus, the compound has the structure ##STR27##
Quantity
875 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([OH:9])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[O:2].[CH2:10]1[O:12][CH2:11]1>>[P:1]([O:9][CH2:10][CH2:11][OH:12])([O:6][CH2:7][CH3:8])([O:3][CH2:4][CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
875 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Stirring
Type
CUSTOM
Details
stirring bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter, 3-necked flask was equipped with a Dewar condenser, gas inlet
ADDITION
Type
ADDITION
Details
were added over a 4 hour period
Duration
4 h
CUSTOM
Type
CUSTOM
Details
(pot temperature 50° C.) acid number=70
ADDITION
Type
ADDITION
Details
temperature dropped to 40° C.
DISTILLATION
Type
DISTILLATION
Details
distilled at 80° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
P(=O)(OCC)(OCC)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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